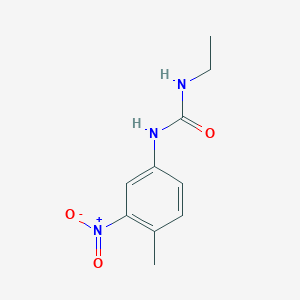

3-乙基-1-(4-甲基-3-硝基苯基)脲

描述

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is a chemical compound with the molecular formula C10H13N3O3 . It has a molecular weight of 223.23 .

Synthesis Analysis

The synthesis of N-substituted ureas, such as 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules with commercial applications .Molecular Structure Analysis

The molecular structure of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is characterized by the presence of an ethyl group and a 4-methyl-3-nitrophenyl group attached to a urea moiety . Further analysis of the molecular structure would require more specific data such as NMR or X-ray crystallography results .Physical And Chemical Properties Analysis

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available from the search results.科学研究应用

推进剂稳定剂衍生物

一项研究开发了一种用于对1,3-二苯基脲进行N-乙基化和甲基化的程序,包括带有4-硝基苯基基团的衍生物。这些化合物,包括3-乙基-1-(4-甲基-3-硝基苯基)脲,对于像乙基和甲基中央烷(Curtis, 1988)这样的推进剂稳定剂的硝基衍生物至关重要。

脲类杀虫剂代谢物

对脲的亚硝化衍生物进行了研究,包括类似于3-乙基-1-(4-甲基-3-硝基苯基)脲的化合物,以了解这些化合物在细胞中的染色体畸变和姐妹染色单体交换。这项研究有助于理解这类化合物的染色体破裂原性和SCE诱导性能(Thust et al., 1980)。

低分子量盐水凝胶剂的流变学和凝胶化

相关化合物1-(3-甲基-1H-吡唑-5-基)-3-(3-硝基苯基)脲形成的水凝胶其形态和流变学取决于阴离子。这项研究突显了脲衍生物在调节水凝胶的物理性质方面的潜力(Lloyd & Steed, 2011)。

亚硝基脲类化合物的抗肿瘤活性

探索了某些亚硝基脲类化合物的抗肿瘤活性,包括类似于3-乙基-1-(4-甲基-3-硝基苯基)脲的化合物。这些发现有助于更广泛地了解亚硝基脲类化合物在癌症治疗中的潜在治疗应用(Kamiya et al., 1986)。

从羧酸合成脲类化合物

演示了一种通过Lossen重排法从羧酸合成脲类化合物,包括3-乙基-1-(4-甲基-3-硝基苯基)脲的方法。这一过程提供了一种温和高效的脲类合成途径(Thalluri et al., 2014)。

脲-氟化物相互作用研究

对1,3-双(4-硝基苯基)脲的研究表明其与各种阴离子的氢键相互作用。这项研究有助于理解脲类衍生物在分子相互作用中的化学性质和潜在应用(Boiocchi et al., 2004)。

安全和危害

The safety information available indicates that 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea should be handled with care . It is recommended to keep the container tightly closed, protect it from moisture, and store it at room temperature . The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin .

作用机制

Target of Action

It’s known that urea derivatives can interact with various biological targets .

Mode of Action

Urea derivatives are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives, which share a similar structure, have been found to have diverse biological activities and therapeutic possibilities .

属性

IUPAC Name |

1-ethyl-3-(4-methyl-3-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-3-11-10(14)12-8-5-4-7(2)9(6-8)13(15)16/h4-6H,3H2,1-2H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYPZVPLAOCLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

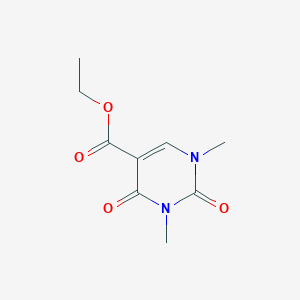

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)